molecular formula C17H16BrN3O3S2 B2960795 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE CAS No. 837414-22-9

1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Cat. No.: B2960795
CAS No.: 837414-22-9
M. Wt: 454.36
InChI Key: OKCCGOOILOQEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a thiophene-oxadiazole moiety and a bromobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate acylhydrazide with a carboxylic acid derivative.

    Introduction of the thiophene ring: This step involves the coupling of the thiophene moiety to the oxadiazole ring, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Sulfonylation with 4-bromobenzenesulfonyl chloride: The final step involves the sulfonylation of the piperidine nitrogen with 4-bromobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The bromine atom on the benzenesulfonyl group can be substituted with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or neurotransmission.

Comparison with Similar Compounds

  • 1-(4-METHYLBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE
  • 1-(4-CHLOROBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Uniqueness: 1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other similar compounds cannot

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S2/c18-13-5-7-14(8-6-13)26(22,23)21-9-1-3-12(11-21)17-19-16(20-24-17)15-4-2-10-25-15/h2,4-8,10,12H,1,3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCCGOOILOQEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.